2-(Isoxazol-5-yl)aniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1,2-oxazol-5-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-12-9;/h1-6H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGLZKKKHGODSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Isoxazol 5 Yl Aniline Hydrochloride and Cognate Isoxazole Aniline Scaffolds
Advanced Approaches to Isoxazole (B147169) Ring Formation Relevant to Aniline (B41778) Linkages
The formation of the isoxazole ring is central to the synthesis of 2-(isoxazol-5-yl)aniline (B7809902) and its analogs. Key strategies involve the construction of the five-membered heterocycle from acyclic precursors, often establishing the crucial O-N bond in the process.
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes and Alkenes)
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most fundamental and versatile methods for synthesizing isoxazole and isoxazoline (B3343090) rings, respectively. rsc.orgresearchgate.netmdpi.com To generate isoxazole-aniline scaffolds, either the nitrile oxide precursor or the dipolarophile must contain the aniline moiety, which may require a protecting group depending on the reaction conditions.
A general scheme involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. For the synthesis of a 2-(isoxazol-5-yl)aniline scaffold, a 2-alkynyl aniline derivative would serve as the dipolarophile.
Modern synthetic chemistry increasingly emphasizes the use of metal-free and environmentally benign procedures. rsc.org The 1,3-dipolar cycloaddition for isoxazole synthesis can be effectively conducted under such conditions, avoiding the cost, toxicity, and waste associated with metal catalysts. rsc.org Green approaches often utilize safer solvents like water or employ solvent-free techniques such as ball-milling. nih.govnih.gov
One notable strategy involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-metallic base, to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. This method is advantageous as it can tolerate unprotected phenolic hydroxyl groups, suggesting its potential compatibility with aniline derivatives. nih.gov Another approach utilizes mechanochemistry, where ball-milling is used for the solvent-free 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, offering high efficiency and reduced waste. nih.gov
| Dipole Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |
| (Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Phenylacetylene | Ball-milling, catalyst-free, 30 min | 3-(4-Nitrophenyl)-5-phenylisoxazole | 93% | nih.gov |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Ball-milling, catalyst-free, 30 min | Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate | 67% | nih.gov |
| Benzaldehyde (B42025) Oxime | Propargyl Bromide | DMF/water, NCS, 65 °C, 15 min | 5-(Bromomethyl)-3-phenylisoxazole | - | rsc.org |
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. abap.co.innih.govnveo.org In the context of isoxazole synthesis, microwave assistance can dramatically reduce reaction times for 1,3-dipolar cycloadditions from hours to mere minutes. mdpi.comresearchgate.net
This technique is particularly effective for the synthesis of isoxazole derivatives from chalcones and hydroxylamine (B1172632) hydrochloride, a reaction that can be sluggish under conventional heating. abap.co.innveo.org A study by Sahoo et al. demonstrated that reactions requiring 6-8 hours conventionally could be completed in 6-10 minutes with improved yields (67-82%) using microwave irradiation. researchgate.net Similarly, microwave-assisted 1,3-dipolar cycloadditions provide a rapid and efficient route to various isoxazole scaffolds. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product Class | Yield (%) | Time | Reference |
| Chalcone (B49325) | Hydroxylamine HCl | Ethanol, Sodium Acetate (B1210297), Microwave (210 W) | 3,5-Disubstituted Isoxazole | 67-82% | 6-10 min | researchgate.net |
| 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles | (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | THF/trace H2O, NaHCO3, Microwave | 3-substituted bis-isoxazole ether | 31-92% | - | researchgate.net |
The use of water as a solvent aligns with the principles of green chemistry, being inexpensive, non-toxic, and non-flammable. Several catalyst-free methods for isoxazole synthesis have been developed in aqueous media. mdpi.comresearchgate.netresearchgate.net
A notable example is the efficient synthesis of 5-arylisoxazole derivatives from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. mdpi.comresearchgate.net This method proceeds under mild conditions (50 °C) without any catalyst, offering high yields and a simple work-up procedure where the product often precipitates directly from the reaction mixture and can be collected by filtration. mdpi.comresearchgate.net This approach could be adapted for aniline-containing scaffolds by starting with an appropriately substituted acetophenone (B1666503).
| Substrate | Reagent | Conditions | Product Class | Yield (%) | Reference |
| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine Hydrochloride | Water, 50 °C, 2 h | 5-Arylisoxazole | 85-96% | mdpi.comresearchgate.net |
| Aromatic Aldehyde, Ethyl Acetoacetate (B1235776) | Hydroxylamine Hydrochloride | Water, Sodium Citrate, RT | 4-Arylmethylene-3-methylisoxazol-5(4H)-one | High | heteroletters.org |
Cyclocondensation Pathways Involving Primary Nitro Compounds and Alkynes
The condensation of primary nitro compounds with dipolarophiles, such as alkynes, provides another route to the isoxazole ring. organic-chemistry.orgunifi.itrsc.org This reaction can be viewed as a type of 1,3-dipolar cycloaddition where the nitrile oxide is generated in situ from the primary nitro compound through dehydration. The reaction is often promoted by a base, and in some cases, the use of a copper catalyst can be beneficial. researchgate.net
The dehydration of primary nitro compounds can be effectively achieved using bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is applicable to activated nitro compounds and affords isoxazole derivatives in good yields. organic-chemistry.org While this method is not always compatible with simple nitroalkanes, it represents a viable pathway for constructing the isoxazole core from readily available starting materials. organic-chemistry.orgresearchgate.net
Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine Hydrochloride
A widely used and reliable method for synthesizing isoxazole and isoxazoline rings is the cyclocondensation reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine hydrochloride. ijert.orgnih.govuobaghdad.edu.iqnih.gov This pathway is particularly relevant for the synthesis of isoxazole-aniline scaffolds, as the requisite chalcone can be prepared via a Claisen-Schmidt condensation between an amino-substituted acetophenone and a suitable aldehyde, or vice versa. uobaghdad.edu.iq
The reaction typically proceeds by refluxing the chalcone and hydroxylamine hydrochloride in a solvent like ethanol, often in the presence of a base such as sodium acetate or potassium hydroxide (B78521). ijert.orgnih.gov The initial step is the Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by cyclization and dehydration to form the aromatic isoxazole ring. This method has been successfully used to prepare a variety of indolyl-isoxazoles and other derivatives with potential biological activity. nih.gov
| Chalcone Derivative | Reagent | Conditions | Product Class | Yield (%) | Reference |
| 1-(Indol-3-yl)-3-(substituted phenyl)prop-2-en-1-one | Hydroxylamine HCl | Ethanol, NaOAc, Acetic Acid, Reflux, 8-10 h | 5-(Indol-3-yl)-3-(substituted phenyl)isoxazole | - | nih.gov |
| 1-Aryl-3-aryl-prop-2-en-1-one | Hydroxylamine HCl | Ethanol, 40% KOH, Reflux, 12 h | 3,5-Disubstituted Isoxazole | 45-63% | nih.gov |
| (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | Hydroxylamine HCl | Ethanol, then NaOAc in Acetic Acid | 3-(4-Bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole | - | nih.gov |
Synthesis from Chalcone Derivatives and Hydroxylamine Hydrochloride
A prominent and widely utilized method for the synthesis of the isoxazole ring, a core component of the target molecule, involves the cyclocondensation reaction of chalcone derivatives with hydroxylamine hydrochloride. derpharmachemica.comnih.govorientjchem.org Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors. The general mechanism involves the reaction of a chalcone with hydroxylamine hydrochloride, typically in the presence of a base such as potassium hydroxide or sodium acetate in a solvent like ethanol. derpharmachemica.comorientjchem.orgijert.org This reaction proceeds via a cyclization mechanism to form the corresponding isoxazole or isoxazoline derivatives. ijert.orguobaghdad.edu.iq
The initial step is the condensation of an acetophenone derivative with a substituted benzaldehyde in the presence of a strong base to form the chalcone intermediate. derpharmachemica.comijert.org Subsequently, this intermediate is refluxed with hydroxylamine hydrochloride and a base. derpharmachemica.comnih.gov The reaction mixture is then typically neutralized and poured into ice-cold water to precipitate the isoxazole product. derpharmachemica.com The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on the initial acetophenone and benzaldehyde. derpharmachemica.comorientjchem.org
Detailed research has demonstrated the efficiency of this method for generating diverse isoxazole libraries. For instance, a series of novel 3-(1-benzofuran-2-yl)-5-(aryl-substituted) isoxazoles were synthesized from the corresponding chalcones and hydroxylamine hydrochloride in the presence of sodium acetate in refluxing ethanol. mdpi.com Similarly, various 3-methoxy acetophenone isoxazole derivatives have been successfully synthesized through the cyclization of substituted chalcones with hydroxylamine hydrochloride and sodium acetate. orientjchem.org
| Chalcone Precursor | Reagents and Conditions | Resulting Isoxazole Derivative | Yield |
|---|---|---|---|
| (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Hydroxylamine hydrochloride, KOH, absolute ethanol, reflux | 3-(4-hydroxyphenyl)-5-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazole | Not Specified |
| 3-Methoxy acetophenone derived chalcones | Hydroxylamine hydrochloride, Sodium acetate, ethanol, reflux | 3-methoxy acetophenone isoxazole derivatives | Good to Excellent |
| Dehydroacetic acid (DHA) derived chalcones | Hydroxylamine hydrochloride, Sodium acetate, ethanol, reflux | Substituted isoxazoline derivatives | 75-80% |
Advanced Ring Annulation and Fusion Strategies for Isoxazole-Containing Systems
Beyond the classical chalcone-based synthesis, advanced ring annulation and fusion strategies have been developed to construct more complex isoxazole-containing polycyclic systems. These methods are crucial for creating novel molecular architectures with specific biological or material properties.
One such strategy involves the synthesis of fused isoxazoles through heteroaromatic annulation. For example, the reaction of an α-oxoketene dithioacetal with hydroxylamine hydrochloride in the presence of sodium ethoxide can lead to the formation of a dibenzoxepino[4,5-c]isoxazole derivative. mdpi.com The choice of base in this reaction can influence the final product, with non-nucleophilic bases yielding a different regioisomer. mdpi.com
Another approach is the 1,3-dipolar cycloaddition of nitrile oxides with suitable dipolarophiles. This method has been employed for the synthesis of fused isoxazoles from respective aldehydes via the in-situ generation of nitrile oxides from hydroxylamine hydrochloride. mdpi.com Furthermore, the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in glacial acetic acid yields a tetrahydro-benz-isoxazol-4-one derivative, demonstrating a ring fusion strategy. mdpi.com
More complex fused systems, such as anthra[2,3-d]oxazole-2-thione-5,10-dione derivatives, have been synthesized through a ring fusion strategy involving mono-substituted anthraquinones. nih.gov These advanced methodologies provide access to a diverse range of isoxazole-containing fused heterocyclic systems that are not readily accessible through simpler synthetic routes.
Targeted Synthesis of 2-(Isoxazol-5-yl)aniline Hydrochloride Precursors and Analogs
The synthesis of the target compound and its analogs often involves the preparation of key precursors, such as isoxazole-carboxylic acids and their subsequent derivatization.
Derivatization of Isoxazole-Carboxylic Acids via Aniline Coupling Reactions
A common and effective method for linking the isoxazole core to an aniline moiety is through the coupling of an isoxazole-carboxylic acid with an aniline derivative. nih.gov This reaction typically forms an amide bond, resulting in an isoxazole-carboxamide. The coupling is facilitated by activating agents that convert the carboxylic acid into a more reactive species.
Commonly used activating agents include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For example, a series of 3-methyl-4-phenyl-isoxazole-carboxamide compounds were synthesized by reacting 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline derivatives in the presence of EDCI and DMAP in dichloromethane (B109758) (DCM). nih.gov
The general procedure involves dissolving the isoxazole-carboxylic acid in a suitable solvent, followed by the addition of the activating agents. After a short period of stirring to allow for the activation of the carboxylic acid, the aniline derivative is added, and the reaction is monitored until completion. nih.gov This methodology is highly versatile, allowing for the synthesis of a wide range of isoxazole-aniline scaffolds by simply varying the aniline coupling partner.
Formation of Isoxazole-Carboxamide Derivatives and Related Structures
The formation of isoxazole-carboxamide derivatives is a key step in the synthesis of many biologically active compounds. nih.gov As detailed in the previous section, the amide coupling reaction between an isoxazole-carboxylic acid and an aniline is a primary route to these structures. nih.gov The resulting isoxazole-carboxamides are stable compounds that can be further modified if necessary.
The synthesis of these derivatives is often a multi-step process that begins with the construction of the isoxazole-4-carboxylic acid core. This can be achieved by treating a respective oxime with ethyl acetoacetate and anhydrous zinc chloride, followed by hydrolysis of the resulting ester. nih.gov The synthesized isoxazole-carboxylic acid is then coupled with an appropriate amine to yield the final carboxamide derivative. nih.gov
The characterization of these compounds is typically performed using spectroscopic techniques such as IR, HRMS, 1H-NMR, and 13C-NMR to confirm the formation of the desired structure. nih.gov
| Isoxazole-Carboxylic Acid | Aniline Derivative | Coupling Agents | Product | Yield |
|---|---|---|---|---|
| 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | 4-(thiophen-2-yl)phenylamine | EDCI, DMAP | 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide | 79% |
| 3-(4-Hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | 2-methoxyaniline | Not specified | 3-(4-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | 65% |
Strategic Utilization of Aniline Derivatives in the Synthesis of Isoxazole-Containing Compounds
Aniline derivatives are strategically important reagents in the synthesis of isoxazole-containing compounds, particularly those with an aniline moiety directly or indirectly attached to the isoxazole ring. nih.govnih.gov Their primary role is as a nucleophile in coupling reactions with activated isoxazole-carboxylic acids to form carboxamides, as extensively discussed. nih.gov
Furthermore, aniline derivatives can be utilized in diazotization and subsequent diazo coupling reactions. icrc.ac.irresearchgate.net While not a direct route to 2-(isoxazol-5-yl)aniline, these reactions highlight the versatility of aniline derivatives in forming new C-N and N=N bonds, which can be strategic in the synthesis of more complex heterocyclic systems.
In the context of preparing precursors for 2-(isoxazol-5-yl)aniline, aniline derivatives can be incorporated into the initial steps of the synthesis. For example, an aniline derivative could be part of the chalcone precursor, which is then cyclized to form the isoxazole ring, already bearing the aniline functionality. The strategic placement of functional groups on the aniline ring allows for further modifications and the introduction of desired properties in the final molecule.
Stereoselective and Regioselective Synthetic Considerations in Isoxazole-Aniline Chemistry
The synthesis of isoxazole-aniline scaffolds often requires careful control over stereoselectivity and regioselectivity, particularly when constructing the isoxazole ring.
Regioselectivity is a critical consideration in the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsymmetrical alkynes or alkenes, a common method for isoxazole synthesis. The orientation of the cycloaddition determines which regioisomer of the isoxazole is formed. Several factors, including the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile, can influence the regiochemical outcome. nih.gov For instance, a highly regioselective one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov
Another example of regioselective synthesis is the reaction of propargylic alcohols with N-iodosuccinimide (NIS) and N-tert-butyl hydroxylamine hydrochloride. This one-pot method proceeds regioselectively to afford 5-, 3-, and 3,5-substituted isoxazoles. researchgate.net The reaction likely involves an electrophilic-intercepted Meyer-Schuster rearrangement followed by intermolecular cyclocondensation. researchgate.net
In the synthesis of fused isoxazole systems, regioselectivity can also be controlled by the choice of reagents and reaction conditions. As mentioned earlier, the reaction of an α-oxoketene dithioacetal with hydroxylamine hydrochloride can yield different regioisomers depending on the base used. mdpi.com
While the synthesis of this compound itself may not involve the creation of a stereocenter, stereoselective considerations become important when substituents on the aniline or isoxazole rings introduce chirality. In such cases, enantioselective or diastereoselective synthetic methods would be required to obtain the desired stereoisomer.
Catalytic Systems and Reagents Employed in Isoxazole-Aniline Synthesis
The choice of catalysts and reagents is paramount in directing the outcome of synthetic transformations leading to isoxazole-aniline scaffolds. Modern synthetic chemistry has seen a surge in the use of organocatalysts and nanocatalysts, which offer unique advantages in terms of selectivity, reactivity, and environmental impact. Concurrently, the strategic use of activating agents remains crucial for promoting challenging coupling reactions.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of heterocyclic compounds, including isoxazoles. These catalysts offer several advantages over traditional metal-based catalysts, such as lower toxicity, air and moisture stability, and the ability to promote asymmetric transformations, leading to the formation of chiral molecules.
In the context of isoxazole synthesis, organocatalysts can be employed to facilitate the key bond-forming reactions that lead to the heterocyclic ring. For instance, chiral phosphoric acids have been successfully utilized as organocatalysts in the atroposelective arylation of 5-aminoisoxazoles with quinones. This reaction proceeds with high yields and excellent enantioselectivities, demonstrating the potential of organocatalysis in constructing complex, axially chiral isoxazole-derived structures. researchgate.net The catalytic cycle is believed to involve the activation of the quinone by the chiral phosphoric acid, followed by a highly organized transition state that dictates the stereochemical outcome of the reaction. researchgate.net
Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through an enolate-mediated 1,3-dipolar cycloaddition of β-functionalized ketones with nitrile oxides, a reaction that can be promoted by organocatalysts. nih.gov While this specific example highlights the use of organocatalysts for the isoxazole core, the principles can be extended to the synthesis of isoxazole-aniline scaffolds where the aniline moiety is introduced in a subsequent step or is present as a substituent on one of the starting materials. The use of amine organocatalysts has also been reported for the highly ortho-selective chlorination of anilines, a transformation that could be relevant in the synthesis of specifically substituted isoxazole-aniline derivatives. rsc.org
The versatility of organocatalysis allows for the development of novel synthetic routes that are not only efficient but also provide access to a diverse range of functionalized isoxazole-aniline analogues with high levels of stereocontrol.
Nanocatalysts, materials with at least one dimension in the nanometer scale, have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. While the specific application of bismuth oxide-titanium dioxide (Bi₂O₃-TiO₂) nanocatalysts in isoxazoline synthesis via 1,3-dipolar cycloaddition is not extensively documented in the reviewed literature, the principles of nanocatalysis are highly relevant to this transformation.
The synthesis of isoxazolines frequently relies on the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. mdpi.comnih.govrsc.orgmdpi.comnih.gov This reaction can be catalyzed by various means to improve its rate and selectivity. Nanocatalysts, in general, can offer several advantages in such reactions. Their high surface area provides a greater number of active sites for the reaction to occur, potentially leading to higher yields and shorter reaction times. Moreover, the unique electronic and surface properties of nanomaterials can influence the regioselectivity and stereoselectivity of the cycloaddition.
While direct evidence for Bi₂O₃-TiO₂ in isoxazoline synthesis is sparse, other nanocatalysts have been explored in the synthesis of nitrogen-containing heterocycles. The development of novel nanocatalytic systems for isoxazoline synthesis remains an active area of research, with the potential to offer greener and more efficient synthetic routes.
The formation of the isoxazole-aniline scaffold often involves the creation of an amide bond between an isoxazole derivative bearing a carboxylic acid group and an aniline derivative. This transformation typically requires the use of coupling reagents to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are a commonly employed combination of activating agents for this purpose. nih.govsci-hub.stnih.govresearchgate.net
EDC is a water-soluble carbodiimide (B86325) that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the aniline. However, this intermediate can also rearrange to a stable N-acylurea, which is unreactive and leads to lower product yields. To circumvent this issue, an additive such as 1-hydroxybenzotriazole (HOBt) is often used. HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.
DMAP acts as a nucleophilic catalyst in these coupling reactions. nih.gov It reacts with the activated carboxylic acid species (either the O-acylisourea or the HOBt ester) to form a highly reactive acylpyridinium salt. This intermediate is then readily attacked by the aniline to form the desired amide bond, regenerating the DMAP catalyst in the process. The use of a combination of EDC, HOBt, and a catalytic amount of DMAP has been shown to be a highly effective protocol for the synthesis of amide derivatives from electron-deficient anilines and functionalized carboxylic acids, providing good to excellent yields. nih.govsci-hub.stnih.govresearchgate.net
The table below summarizes the roles of these activating agents in a typical amide coupling reaction.
| Reagent | Role |
| EDC | Activates the carboxylic acid by forming an O-acylisourea intermediate. |
| HOBt | Reacts with the O-acylisourea to form a more stable and reactive HOBt ester, minimizing side reactions. |
| DMAP | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium salt that readily reacts with the amine. |
Methodological Advancements in Yield Optimization and Reaction Efficiency
Continuous efforts are being made to improve the yield and efficiency of reactions for the synthesis of isoxazole-aniline scaffolds. These advancements encompass the optimization of reaction conditions, the development of one-pot procedures, and the use of novel catalytic systems.
One key aspect of yield optimization is the careful control of reaction parameters such as solvent, temperature, and the stoichiometry of reagents. For instance, in the synthesis of bicyclic isoxazoles, a systematic optimization of the base, dehydrating agent, and temperature was crucial to achieve excellent yields. nih.gov The use of 1,8-diazabicycloundec-7-ene (DBU) as the base and conducting the reaction at low temperatures were found to be optimal. nih.gov
The following table provides examples of methodological advancements and their impact on the synthesis of isoxazole derivatives.
| Methodological Advancement | Key Features | Impact on Yield and Efficiency | Reference |
| Optimization of Reaction Conditions | Systematic screening of bases, solvents, and temperature. | Significantly improved yields of bicyclic isoxazoles. | nih.gov |
| One-Pot, Three-Component Reaction | Use of amine-functionalized cellulose (B213188) as a catalyst in water. | High yields of 3,4-disubstituted isoxazol-5(4H)-ones under green conditions. | mdpi.comresearchgate.netpreprints.org |
| Electrophilic Cyclization | Cyclization of Z-O-methyl oximes of 2-alkyn-1-ones. | High yields of 3,4,5-trisubstituted isoxazoles, scalable to multi-gram quantities. | nih.gov |
| Domino Reaction | Reductive Nef reaction/cyclization of β-nitroenones. | Efficient synthesis of 3,5-disubstituted isoxazoles in good yields under mild conditions. | rsc.orgrsc.org |
Chemical Reactivity and Derivatization Pathways of 2 Isoxazol 5 Yl Aniline Hydrochloride Scaffolds
Transformations Involving the Isoxazole (B147169) Ring System
The isoxazole ring is a versatile heterocyclic system whose reactivity is central to its role as a synthetic intermediate. Its aromatic character lends it stability, yet the inherent weakness of the nitrogen-oxygen bond makes it a candidate for specific cleavage and rearrangement reactions, enabling its transformation into other valuable chemical structures.
A primary pathway for the functionalization of isoxazole derivatives involves the reductive cleavage of the labile N-O bond. This ring-opening reaction transforms the heterocycle into a more flexible acyclic intermediate, which can then be modified or induced to cyclize into new ring systems. The susceptibility of isoxazoles to ring cleavage makes them valuable synthetic precursors for a variety of bioactive molecules.
This strategy is particularly effective for accessing β-hydroxy ketones and γ-amino alcohols, which are important building blocks in organic synthesis. The specific outcome of the ring-opening reaction is highly dependent on the substituents present on the isoxazole ring and the reaction conditions employed, particularly the choice of reducing agent.
Table 1: Examples of Isoxazole Ring-Opening Reactions and Products
| Starting Material | Reagents and Conditions | Key Intermediate | Final Product Type |
|---|---|---|---|
| Substituted Isoxazole | H₂, Pd/C | Enaminone | β-Diketone, β-Ketoester |
| Substituted Isoxazoline (B3343090) | H₂, Raney Ni | β-Hydroxy Ketone | γ-Amino Alcohol |
This reactivity allows the isoxazole ring to serve as a masked form of other functional groups, which can be revealed at a strategic point in a synthetic sequence. For instance, the ring can be opened to yield an enaminone, which can be further hydrolyzed to produce β-dicarbonyl compounds.
Substituted isoxazoles can undergo several types of isomerization reactions, most notably rearrangements to form isomeric heterocycles such as oxazoles. These transformations typically require energy input in the form of heat or light (photoisomerization) or catalysis by acid or base.
One of the most well-documented transformations is the photoisomerization of isoxazoles to oxazoles. This process is believed to proceed through the cleavage of the weak N-O bond to form a diradical or zwitterionic intermediate, which then rearranges and cyclizes to form the more stable oxazole (B20620) ring. Continuous flow photochemistry has been developed to facilitate this conversion efficiently. Another significant pathway is the base-catalyzed rearrangement of certain isoxazole derivatives, such as the conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into a 4-cyano-5-methyloxazol-2-ylacetic acid derivative via a Beckmann-type rearrangement. ajol.info These isomerization pathways provide a synthetic route to highly substituted oxazoles that may be difficult to access through direct synthesis.
The most significant application of cycloaddition reactions in the context of isoxazole chemistry is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) used for the synthesis of the isoxazole ring itself. youtube.com This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form an isoxazole or isoxazoline, respectively. researchgate.netwikipedia.org This method is exceptionally versatile for constructing complex molecules containing the isoxazole scaffold with high regioselectivity. researchgate.net
While the isoxazole ring itself is generally unreactive as a diene in Diels-Alder [4+2] cycloadditions due to its aromaticity and electron-deficient nature, its structural isomer, the oxazole ring, can participate in such reactions. acs.orgacs.orgnih.gov This highlights a key difference in the reactivity profiles of these two isomers. The primary role of cycloaddition for isoxazoles remains their formation, which is a powerful tool for embedding this heterocycle into larger, more complex molecular architectures. mdpi.comnih.gov
Table 2: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product |
|---|---|---|---|
| Benzonitrile oxide | Phenylacetylene | Heat | 3,5-Diphenylisoxazole |
| Acetonitrile oxide | Propargyl alcohol | Cu(I) | (3-Methylisoxazol-5-yl)methanol |
Modifications and Reactions at the Aniline (B41778) Moiety
The aniline portion of the 2-(isoxazol-5-yl)aniline (B7809902) scaffold contains a nucleophilic primary amino group (-NH₂) attached to an aromatic ring. This group is a key handle for a variety of chemical transformations, allowing for the extension and modification of the molecule.
The primary amine of the aniline moiety readily undergoes acylation and amidation reactions when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids. These reactions form a stable amide bond, a fundamental linkage in many pharmaceutical compounds. The reaction typically proceeds by nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acylating agent.
A variety of reagents can be used to facilitate this transformation. Acetic anhydride (B1165640) is commonly used for simple acetylation. researchgate.net For the coupling of carboxylic acids, activating agents or coupling reagents are often employed to enhance the electrophilicity of the carboxyl group. The presence of a base is often crucial to neutralize the acidic byproduct generated during the reaction. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them a robust method for derivatization.
The aniline amine group can be converted into other important functional groups, including imines (Schiff bases) and azo compounds.
Schiff Base Formation: The reaction of the primary amine with an aldehyde or ketone, typically under acidic catalysis, results in the formation of an imine (C=N) bond. This condensation reaction is a versatile method for creating larger molecular structures. Schiff bases containing isoxazole moieties have been synthesized by the direct condensation of isoxazole-containing anilines with various aldehydes, such as salicylaldehyde (B1680747) derivatives. nih.govuobasrah.edu.iq These reactions are often carried out by refluxing the reactants in a solvent like ethanol. nih.gov
Azo Bond Formation: The synthesis of azo compounds from aniline derivatives is a well-established two-step process. unb.ca
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. mdpi.comnih.gov
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic -N=N- azo bond, which links the two aromatic systems. mdpi.comjchemrev.com
This sequence allows for the synthesis of a diverse array of azo dyes and other functional molecules incorporating the 2-(isoxazol-5-yl)phenyl moiety. nih.gov
Table 3: Common Derivatives of the Aniline Moiety
| Reaction Type | Reagent(s) | Functional Group Formed | Product Class |
|---|---|---|---|
| Acylation | Acetic Anhydride | -NH-C(=O)CH₃ | Acetanilide Derivative |
| Amidation | Benzoic Acid, Coupling Agent | -NH-C(=O)Ph | Benzamide Derivative |
| Imine Formation | Benzaldehyde (B42025), Acid Catalyst | -N=CH-Ph | Schiff Base |
Synthetic Utility of 2-(Isoxazol-5-yl)aniline Hydrochloride as a Versatile Building Block
The potential utility of this compound as a building block stems from the presence of two key reactive sites: the primary aromatic amine and the adjacent C-H bond on the aniline ring, along with the isoxazole ring itself. The amino group is a versatile handle for a multitude of chemical transformations.
Scaffold for the Construction of Complex Heterocyclic Architectures
The ortho-disposed isoxazole and aniline functionalities theoretically make this compound an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions. The amino group can readily undergo reactions such as acylation, sulfonylation, and diazotization, introducing a variety of substituents that could subsequently participate in intramolecular ring-closing reactions.
For instance, acylation of the aniline followed by a Pictet-Spengler type reaction or a Bischler-Napieralski cyclization could potentially lead to the formation of novel isoxazolo-fused quinoline (B57606) or dihydroquinoline scaffolds. Similarly, condensation of the aniline with dicarbonyl compounds or their synthons could provide access to isoxazolo-fused benzodiazepines or other related seven-membered heterocycles. However, it is crucial to reiterate that while these pathways are chemically plausible, specific examples starting from this compound are not described in the reviewed literature.
Precursor in Advanced Organic Transformation Sequences
In the realm of advanced organic transformations, the 2-(isoxazol-5-yl)aniline scaffold could be envisioned as a substrate for various cross-coupling reactions. The aniline moiety could be converted to a more reactive functional group, such as a halide or a triflate, via Sandmeyer or related reactions. This would open up possibilities for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations to introduce further complexity.
Furthermore, the isoxazole ring itself can undergo transformations. Under certain reductive or rearrangement conditions, the N-O bond of the isoxazole can be cleaved, leading to the formation of other heterocyclic or open-chain structures. For example, base-induced rearrangements of certain N-substituted aminoisoxazolones have been shown to yield imidazo[1,2-a]pyridines and indoles. nih.govresearchgate.net While these examples involve more complex isoxazol-5-one systems, they highlight the latent reactivity of the isoxazole core that could potentially be exploited in derivatives of 2-(isoxazol-5-yl)aniline.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 2-(Isoxazol-5-yl)aniline (B7809902) hydrochloride would be expected to display distinct signals corresponding to each unique proton in the molecule. In the hydrochloride salt form, the aniline (B41778) amine group is protonated to an ammonium (B1175870) group (-NH₃⁺), the protons of which would likely appear as a broad singlet at a downfield chemical shift, influenced by the solvent and concentration.
The spectrum would feature signals from the four protons of the ortho-substituted benzene (B151609) ring, appearing as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The two protons of the isoxazole (B147169) ring would also be present, likely as distinct doublets, with their specific chemical shifts determined by their positions relative to the oxygen and nitrogen atoms of the ring. For instance, the proton at the C4 position of the isoxazole ring is often observed in the δ 6.0-7.0 ppm region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(Isoxazol-5-yl)aniline hydrochloride, a total of nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the structure. The chemical shifts would differentiate the carbons of the aniline ring from those of the isoxazole ring. The carbon atom attached to the ammonium group (C-NH₃⁺) would be significantly influenced by the positively charged nitrogen. The carbons within the isoxazole ring would exhibit characteristic shifts, with the carbon atom between the oxygen and nitrogen atoms (C5) appearing at a particularly downfield position.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be characterized by several key absorption bands. The formation of the anilinium salt (-NH₃⁺) would give rise to prominent N-H stretching bands in the region of 2800-3200 cm⁻¹. Vibrations associated with the isoxazole ring, such as C=N stretching and N-O stretching, are expected to appear in the 1600-1650 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively rjpbcs.comrjpbcs.com. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. When analyzed, this compound would typically show the molecular ion peak corresponding to the free base, 2-(Isoxazol-5-yl)aniline, as the hydrochloride salt would dissociate in the mass spectrometer. The molecular ion peak for the free base (C₉H₈N₂O) would have an expected mass-to-charge ratio (m/z) of approximately 160.17.
The fragmentation pattern would likely involve the cleavage of the bond between the aniline and isoxazole rings, as well as the characteristic fragmentation of the individual ring systems, providing further confirmation of the compound's structure.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₉H₉ClN₂O), the theoretical elemental composition would be calculated and compared against experimental values. The expected percentages are approximately: Carbon (C) 54.97%, Hydrogen (H) 4.61%, Chlorine (Cl) 18.03%, Nitrogen (N) 14.24%, and Oxygen (O) 8.13%. A close correlation between the experimental and calculated values would verify the compound's purity and empirical formula. icm.edu.pl
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and three-dimensional packing in the crystal lattice. Currently, there are no published crystal structures for this compound.
If a suitable crystal were obtained, this analysis would confirm the connectivity of the atoms and reveal the planarity of the isoxazole and aniline rings. It would also detail the hydrogen bonding network involving the anilinium protons and the chloride counter-ion, which is critical for understanding the solid-state stability and properties of the salt. Studies on similar molecules, such as {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, show that the protonated amine group forms strong hydrogen bonds with the chloride ions, creating extensive networks.
Data Tables
Due to the absence of published experimental data for this compound, data tables for NMR, IR, and MS cannot be populated at this time. The generation of such tables would require de novo synthesis and characterization of the compound.
Advanced Applications and Emerging Research Directions Chemical and Material Science Focus
Utility as Building Blocks and Chemical Reagents in Synthetic Chemistry
The bifunctional nature of 2-(isoxazol-5-yl)aniline (B7809902), possessing both a nucleophilic aniline (B41778) moiety and a stable isoxazole (B147169) ring, makes it a valuable precursor in organic synthesis. lifechemicals.com This structure allows for sequential or one-pot reactions to build molecular complexity.
Precursors for the Synthesis of Complex Heterocyclic Systems
The isoxazole ring is a well-established synthon in heterocyclic chemistry, valued for its ability to participate in various chemical transformations. njesr.comresearchgate.net The presence of the aniline group in 2-(isoxazol-5-yl)aniline provides a reactive site for constructing fused heterocyclic systems. For instance, research has shown that aniline derivatives can be key starting materials in the synthesis of quinolines. nih.govnih.gov
One synthetic strategy involves the reaction of the aniline's amino group with a carbonyl compound, followed by cyclization to form a quinoline (B57606) ring. A study demonstrated a pathway where an isoxazole-containing aldehyde reacts with aniline to form a Schiff's base, which is then cyclized with other aldehydes to yield complex 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. nih.gov This highlights the role of the aniline component as a critical building block for creating intricate, fused heterocyclic structures that combine the isoxazole and quinoline scaffolds. nih.gov Isoxazole-containing compounds are recognized as important intermediates for generating a variety of other heterocyclic systems. researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net
Components in Advanced Material Science (e.g., for Electronic Materials, Covalent Organic Framework (COF) Monomers)
In the realm of material science, 2-(Isoxazol-5-yl)aniline has been identified as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs) and other electronic materials. bldpharm.com COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, offering ordered structures and high stability. unt.edu
The suitability of 2-(Isoxazol-5-yl)aniline as a COF monomer stems from its structural properties:
Reactive Functional Group: The primary amine (-NH2) of the aniline moiety can readily participate in condensation reactions with aldehydes or other monomers to form stable linkages, such as imine bonds, which are common in COF chemistry. nih.gov
Rigid Structure: The rigid aromatic and heterocyclic rings provide the structural integrity needed to form a stable, porous framework.
Tunable Properties: The presence of heteroatoms (N, O) and π-conjugated systems can impart specific electronic and photophysical properties to the resulting COF, making it suitable for applications in electronics, catalysis, and gas storage. nih.govmdpi.com
Multicomponent reactions involving amines and aldehydes are a powerful tool for creating diverse and stable linkages in COFs, further underscoring the potential of aniline-containing building blocks in this field. nih.gov
Investigations in Corrosion Inhibition from a Chemical Perspective
Derivatives of isoxazole and other nitrogen-containing heterocycles have been extensively studied as effective corrosion inhibitors for metals like steel in acidic environments. koreascience.kr The efficacy of these compounds is rooted in their molecular structure and their ability to interact with the metal surface.
Studies on Adsorption Mechanisms on Material Surfaces
The primary mechanism by which organic inhibitors protect metals is through adsorption onto the material surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comnih.gov Studies on related oxazole (B20620) and isoxazole derivatives show that this adsorption is a spontaneous process. jmaterenvironsci.comoup.com The formation of this protective film has been confirmed by surface analysis techniques such as scanning electron microscopy (SEM).
The adsorption process can involve two main types of interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic solutions, the nitrogen atoms of the inhibitor can become protonated, facilitating their adsorption onto the negatively charged metal surface (due to adsorbed Cl- ions).
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is facilitated by the presence of lone pair electrons on heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings, which can be donated to the vacant d-orbitals of the metal atoms.
| Inhibitor Type | Metal/Medium | Key Findings | Adsorption Model | Gibb's Free Energy (ΔG°ads) |
|---|---|---|---|---|
| 5-phenylisoxazole and 3-phenyl-5-isoxazolone | Mild Steel / 2 M HCl | Inhibition efficiency increases with concentration; adsorption is a spontaneous process. jmaterenvironsci.com | Not specified | -17.62 to -21.45 kJ/mol (indicates physisorption). jmaterenvironsci.com |
| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel / 1 M HCl | Acts as a mixed-type inhibitor, forming a protective film and increasing charge transfer resistance. | Langmuir | Not specified |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel / 1 M HCl | High inhibition efficiency (93.5%); adsorption involves both physisorption and chemisorption. oup.comresearchgate.net | Langmuir | Value indicates both physical and chemical adsorption. oup.comresearchgate.net |
Analysis of the Influence of Molecular Structure on Inhibition Performance
The molecular structure of an inhibitor is paramount to its performance. nih.gov For 2-(Isoxazol-5-yl)aniline hydrochloride, several key features contribute to its potential as a highly effective corrosion inhibitor:
Heteroatoms: The molecule contains nitrogen and oxygen atoms in the isoxazole ring and a nitrogen atom in the aniline group. These atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms, establishing strong coordinate bonds (chemisorption). oup.com
π-Electron Systems: The presence of both the benzene (B151609) and isoxazole rings provides a source of π-electrons. These aromatic systems can interact with the metal surface, enhancing the adsorption process and covering a larger surface area. oup.comoup.com
Amine Functional Group: The -NH2 group is a strong coordinating group that can significantly contribute to the adsorption process and the formation of a stable protective layer. oup.com
Theoretical studies using Density Functional Theory (DFT) on similar isoxazole derivatives have confirmed the relationship between molecular properties—such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), electron density distribution, and dipole moment—and their inhibition efficiency. researchgate.netresearchgate.net Molecules with high HOMO energy are better electron donors, facilitating stronger adsorption onto the metal surface.
| Structural Feature | Role in Inhibition | Mechanism of Action |
|---|---|---|
| Nitrogen and Oxygen Heteroatoms | Act as active adsorption centers. | Donate lone pair electrons to vacant metal d-orbitals, forming strong coordinate bonds (chemisorption). |
| Aromatic/Heterocyclic Rings (π-systems) | Increase surface coverage and enhance adsorption. oup.com | Interact with the metal surface via π-electron clouds, contributing to the stability of the adsorbed layer. oup.com |
| Amino (-NH2) Group | Provides an additional strong coordination site. oup.com | Forms coordination bonds with metal ions, strengthening the inhibitor-metal interaction. oup.com |
Applications in Catalysis and Ligand Design
Heterocyclic compounds, particularly those containing nitrogen, are fundamental components in the design of ligands for transition metal catalysis. numberanalytics.comnih.gov The ability of these ligands to coordinate with a metal center allows for the fine-tuning of the metal's electronic and steric properties, which in turn controls the activity and selectivity of a catalytic reaction. ingentaconnect.com
2-(Isoxazol-5-yl)aniline possesses the necessary structural features to act as an effective ligand:
Coordination Sites: The molecule has multiple potential coordination sites, including the nitrogen of the aniline group and the nitrogen atom of the isoxazole ring. This allows it to function as a monodentate or a bidentate chelating ligand.
Tunability: The basic structure can be synthetically modified at the aniline ring or the isoxazole ring to alter its steric and electronic properties, enabling the creation of a library of ligands for specific catalytic applications. numberanalytics.com
The design of multidentate ligands containing N-heterocyclic donors is a key strategy for creating stable and efficient metal complexes for catalysis. ingentaconnect.comacs.org By forming a chelate ring with a metal ion, 2-(Isoxazol-5-yl)aniline could stabilize the metal center, potentially leading to catalysts with enhanced stability and reactivity for a variety of organic transformations, such as cross-coupling or hydrogenation reactions. numberanalytics.com
Methodological Innovations and Green Chemistry in Synthesis
The synthesis of isoxazole derivatives, including those with aryl substituents, has traditionally involved methods that are often resource-intensive and generate significant waste. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly synthetic protocols.
The pursuit of greener synthetic routes for isoxazole scaffolds has led to the exploration of alternative energy sources and eco-friendly reaction media. A notable advancement is the use of ultrasonic irradiation to promote the synthesis of isoxazole derivatives. Sonochemistry offers several advantages, including enhanced reaction rates, higher yields, and milder reaction conditions, often reducing or eliminating the need for hazardous solvents and catalysts. mdpi.commdpi.comnih.gov For instance, the synthesis of 5-arylisoxazoles has been successfully achieved by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride under ultrasound irradiation, providing high yields in short reaction times without the need for a catalyst. scispace.com This approach is particularly attractive for the synthesis of compounds like 2-(Isoxazol-5-yl)aniline, suggesting a pathway that is both efficient and environmentally conscious.
Another key area of development is the use of aqueous media for isoxazole synthesis. Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Research has demonstrated the feasibility of synthesizing 5-arylisoxazole derivatives in aqueous media, which simplifies work-up procedures and minimizes the environmental impact of organic solvents. researchgate.net
Furthermore, microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating and significantly reduced reaction times for the preparation of various heterocyclic compounds, including isoxazoles.
| Method | Key Advantages | Typical Reaction Conditions | Potential Applicability to 2-(Isoxazol-5-yl)aniline Synthesis |
|---|---|---|---|
| Ultrasonic Irradiation | Increased reaction rates, higher yields, milder conditions, reduced catalyst/solvent use. mdpi.commdpi.comnih.gov | Room temperature to moderate heat, often in aqueous or low-solvent media. mdpi.com | High potential for efficient and clean synthesis from appropriate precursors. |
| Aqueous Media Synthesis | Environmentally benign, simplified work-up, enhanced safety. researchgate.net | Often requires a water-soluble catalyst or reactants. | Feasible, particularly with the use of phase-transfer catalysts or water-soluble starting materials. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction control. | Sealed vessel reactions at elevated temperatures and pressures. | Promising for rapid and high-throughput synthesis. |
The development of novel and efficient catalytic systems is paramount to advancing the synthesis of complex molecules like 2-(Isoxazol-5-yl)aniline. A significant trend is the move towards recyclable and heterogeneous catalysts , which offer ease of separation and reduce the environmental burden associated with catalyst waste.
Heteropolyacids (HPAs) have been identified as effective, green, and reusable catalysts for isoxazole synthesis. researchgate.netresearchgate.net These solid acid catalysts can be easily recovered and reused multiple times without a significant loss of activity, making them a cost-effective and sustainable option. Another promising class of recyclable catalysts includes amine-functionalized cellulose (B213188) and magnetic sulfonated polysaccharides . mdpi.comrsc.orgpreprints.orgresearchgate.net These bio-based catalysts are biodegradable and can be easily separated from the reaction mixture using an external magnet in the case of magnetic nanoparticles. rsc.org For example, propylamine-functionalized cellulose has been successfully employed as a catalyst in the three-component reaction to form isoxazol-5(4H)-one heterocycles in high yields at room temperature in water. mdpi.compreprints.orgresearchgate.net
In the realm of homogeneous catalysis, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of arenes, which can be applied to the synthesis of complex isoxazole derivatives. researchgate.netrsc.org This approach allows for the formation of C-C or C-N bonds directly from an unactivated C-H bond, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. While direct application to 2-(Isoxazol-5-yl)aniline synthesis from simpler precursors is still an area of active research, the principles of C-H activation hold significant promise for novel synthetic disconnections. researchgate.net
| Catalyst Type | Examples | Key Features | Reusability |
|---|---|---|---|
| Heteropolyacids | H3PW11CuO40 researchgate.netresearchgate.net | Eco-friendly, inexpensive, efficient solid acid catalysts. | Yes |
| Bio-based Catalysts | Amine-functionalized cellulose, Magnetic sulfonated polysaccharides mdpi.comrsc.orgpreprints.orgresearchgate.net | Biodegradable, derived from renewable resources, easy separation. | Yes |
| Palladium Catalysts | Pd(OAc)2, Pd(TFA)2 researchgate.netrsc.org | Enables direct C-H activation and functionalization. | Generally no (for homogeneous systems) |
| Calcium Catalysts | Ca(NTf2)2 nih.govqub.ac.uk | Sustainable, earth-abundant metal catalyst. | Potential for sequential use. nih.gov |
Advanced Research in Chemical Transformations and Molecular Reactivity
The inherent reactivity of the isoxazole and aniline moieties in this compound makes it a versatile building block for the synthesis of more complex molecular architectures.
Multicomponent reactions (MCRs) , where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly desirable from a green chemistry perspective due to their high atom economy and operational simplicity. The synthesis of isoxazole scaffolds is well-suited to MCR strategies. For instance, the one-pot synthesis of 3,5-disubstituted isoxazoles can be achieved through a five-component reaction involving saccharin, propargyl bromide, an aldehyde, hydroxylamine hydrochloride, and a primary amine, activated by ultrasonic cavitation. researchgate.net The development of MCRs for the direct synthesis of 5-aminoaryl isoxazoles is an active area of research that could provide a highly efficient route to compounds like 2-(Isoxazol-5-yl)aniline. nih.govqub.ac.ukbeilstein-journals.orgnih.govfrontiersin.orgresearchgate.netbeilstein-journals.org
Reaction cascades , also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next. These processes are highly efficient as they avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. The synthesis of fused isoxazoles and other complex heterocyclic systems often employs cascade reactions. researchgate.netnih.govrsc.org For example, palladium-mediated cascade reactions have been developed for the synthesis of novel functionalized oxazole-linked quinoxaline (B1680401) amines. researchgate.net The design of novel cascade reactions starting from 2-(Isoxazol-5-yl)aniline could lead to the rapid assembly of diverse and complex molecular scaffolds with potential applications in drug discovery and materials science.
The construction of the isoxazole ring is a key step in the synthesis of 2-(Isoxazol-5-yl)aniline. The most common and versatile method for this is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.com Research in this area is focused on developing milder and more regioselective cycloaddition protocols. This includes the in-situ generation of nitrile oxides from aldoximes using environmentally benign oxidants.
Beyond traditional cycloadditions, novel bond-forming strategies are being explored. As mentioned earlier, transition metal-catalyzed C-H activation represents a paradigm shift in the way organic molecules are constructed. researchgate.netrsc.org The direct arylation of isoxazole C-H bonds or the C-H activation of a precursor aniline derivative followed by annulation are promising avenues for the synthesis of 2-(Isoxazol-5-yl)aniline and its derivatives. researchgate.net
Furthermore, the exploration of intramolecular N-O bond formation presents an alternative strategy for the synthesis of isoxazolidines, which are reduced forms of isoxazoles. nih.govnih.gov While not directly applicable to the aromatic isoxazole ring in the target compound, the fundamental principles of forming the N-O bond could inspire new synthetic approaches.
The elucidation of reaction mechanisms is crucial for the rational design of new synthetic methods. For instance, understanding the mechanism of palladium-catalyzed C-H activation/annulation reactions allows for the optimization of reaction conditions and the prediction of product outcomes. researchgate.net Similarly, detailed mechanistic studies of multicomponent and cascade reactions are essential for controlling selectivity and expanding the scope of these powerful transformations.
Conclusion and Future Research Avenues
Summary of Key Contributions to the Academic Understanding of 2-(Isoxazol-5-yl)aniline (B7809902) Hydrochloride Chemistry
The primary contribution to the academic understanding of 2-(Isoxazol-5-yl)aniline hydrochloride lies in its existence as a synthesizable molecule, which combines the isoxazole (B147169) and aniline (B41778) scaffolds. Isoxazoles are five-membered heterocyclic compounds with adjacent nitrogen and oxygen atoms, and they are known for their wide range of biological activities and as versatile intermediates in organic synthesis. nih.govnih.govresearchgate.net The isoxazole ring is a key feature in several pharmaceuticals due to its ability to participate in various chemical interactions. mdpi.com
Aniline and its derivatives are fundamental building blocks in the chemical industry, used in the synthesis of dyes, polymers, and pharmaceuticals. The hydrochloride salt form of anilines is commonly used to improve their solubility and stability.
The academic contribution to this specific compound is currently foundational, establishing its chemical identity and making it available for further investigation. Its structure suggests potential for a range of chemical reactions and biological activities inherent to its constituent functional groups.
Identification of Unaddressed Research Gaps and Methodological Challenges
The most significant research gap concerning this compound is the lack of published studies detailing its specific chemical and physical properties, synthetic methodologies, and potential applications. While general methods for the synthesis of isoxazoles and the formation of aniline salts are well-established, specific optimization for this compound is not documented in readily available academic sources.
Methodological challenges may include the regioselective synthesis of the 5-substituted isoxazole ring and the subsequent introduction of the aniline moiety. The reactivity of the aniline group, for instance, in diazotization or acylation reactions, in the presence of the isoxazole ring has not been systematically studied for this compound. Furthermore, there is a lack of spectroscopic and crystallographic data that would be invaluable for a deeper understanding of its molecular structure and intermolecular interactions.
A summary of unaddressed research areas is presented in the table below:
| Research Area | Identified Gaps |
| Synthesis | Lack of optimized, high-yield synthetic routes specific to 2-(isoxazol-5-yl)aniline and its hydrochloride salt. |
| Characterization | Absence of comprehensive spectroscopic (NMR, IR, MS) and crystallographic data in the public domain. |
| Chemical Reactivity | No systematic studies on the reactivity of the aniline amino group or the isoxazole ring in this specific molecular context. |
| Biological Activity | No published data on the biological screening of this compound for potential therapeutic applications. |
| Theoretical Studies | Lack of computational studies on its electronic structure, conformation, and potential binding modes to biological targets. |
Prospective Directions for Future Academic and Methodological Investigations
Future research on this compound can be directed towards several promising avenues:
Development of Novel Synthetic Routes: A key area for investigation would be the development of efficient and scalable synthetic methods. This could involve exploring various strategies for the construction of the isoxazole ring, such as 1,3-dipolar cycloaddition reactions, and for the formation of the carbon-carbon bond between the isoxazole and aniline rings. researchgate.net Green chemistry approaches to its synthesis would also be a valuable contribution. nih.gov
Comprehensive Physicochemical Characterization: Detailed characterization of the compound is essential. This would include single-crystal X-ray diffraction to determine its precise three-dimensional structure, and in-depth spectroscopic analysis to build a complete data profile.
Exploration of Chemical Reactivity: Systematic studies on the reactivity of this compound would be highly informative. This could involve derivatization of the aniline amino group to create a library of related compounds for structure-activity relationship (SAR) studies. The stability and reactivity of the isoxazole ring under various reaction conditions should also be investigated.
Biological Screening and Medicinal Chemistry Applications: Given the known biological activities of many isoxazole derivatives, this compound should be screened for a wide range of therapeutic targets. nih.govnih.gov Areas of interest could include anticancer, anti-inflammatory, and antimicrobial activities.
Potential for Broader Impact in Fundamental Chemical Synthesis and Theoretical Chemistry
The study of this compound and its derivatives could have a broader impact beyond the specific compound itself.
In fundamental chemical synthesis , the development of novel synthetic strategies for this molecule could lead to new methodologies applicable to the synthesis of other substituted isoxazoles and anilines. Understanding the interplay of the electronic properties of the isoxazole and aniline rings could inform the design of new reactions and catalysts.
In theoretical chemistry , this molecule presents an interesting subject for computational studies. researchgate.net Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, molecular orbitals, and reactivity. nih.gov Such studies could provide insights into its chemical behavior and guide experimental work. The exploration of its conformational landscape and potential intermolecular interactions would also be of fundamental interest.
Q & A
Q. What synthetic routes are recommended for 2-(Isoxazol-5-yl)aniline hydrochloride, and what critical steps ensure high yield and purity?
The compound is typically synthesized via multi-step reactions involving isoxazole ring formation and subsequent functionalization. A common approach involves:
- Isoxazole ring construction : Cyclocondensation of nitrile oxides with alkynes or enol ethers under basic conditions .
- Aniline derivatization : Substitution reactions (e.g., nucleophilic aromatic substitution) to introduce the aniline group at the 2-position of the isoxazole ring .
- Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt, ensuring protonation of the aniline group for improved stability . Key steps for optimization include temperature control during cyclocondensation (to prevent side reactions) and rigorous purification via recrystallization or column chromatography .
Q. How does the hydrochloride salt form of 2-(Isoxazol-5-yl)aniline influence its solubility and stability in aqueous solutions?
The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for biological assays. However, its stability is pH-dependent:
- Acid-base behavior : The anilinium ion () acts as a weak acid (), with hydrolysis occurring in neutral/basic conditions, regenerating free aniline .
- Stability protocols : Store solutions at pH < 3 to minimize decomposition. Solubility in polar solvents (e.g., methanol) is preferred for stock solutions .
Advanced Research Questions
Q. What strategies optimize multi-step synthesis of this compound to minimize side reactions?
- Intermediate purification : Use flash chromatography or HPLC after each step to isolate intermediates (e.g., isoxazole precursors) and reduce carryover impurities .
- Catalytic efficiency : Employ Pd-mediated cross-coupling for aryl-amine bond formation, minimizing unwanted byproducts .
- Salt formation control : Monitor stoichiometry during HCl addition to avoid excess acid, which can degrade the isoxazole ring .
Q. Which spectroscopic techniques reliably characterize the structure and purity of this compound?
- NMR spectroscopy : and NMR confirm regiochemistry of the isoxazole ring and aniline substitution. For example, the isoxazole proton typically resonates at δ 6.5–7.0 ppm .
- FT-IR : Peaks at ~1600 cm (C=N stretch) and ~3400 cm (N-H stretch of anilinium) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., for ) .
Q. How can computational chemistry predict the reactivity and stability of the isoxazole ring in this compound?
- DFT calculations : At the B3LYP/6-311G++(d,p) level, compute HOMO-LUMO gaps to assess electrophilic/nucleophilic sites on the isoxazole ring .
- Solvent effects : Molecular dynamics simulations predict solubility trends and degradation pathways in aqueous/organic mixtures .
- Tautomer stability : Evaluate energy differences between isoxazole and alternative tautomers to guide synthetic conditions .
Q. What methodologies mitigate genotoxic impurities during synthesis of this compound?
- Impurity profiling : Use LC-MS to detect trace alkylating agents (e.g., residual chlorinated intermediates) .
- Threshold control : Adhere to ICH M7 guidelines, ensuring impurities remain below 1.5 μg/day exposure limits.
- Purification : Employ activated carbon or ion-exchange resins to adsorb genotoxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
